2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride - 1609400-55-6

2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride

Catalog Number: EVT-3185282
CAS Number: 1609400-55-6
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and hydroxylamines. These reactions form imines, hydrazones, and oximes, respectively, providing access to valuable intermediates for further synthetic manipulations. [, ]
  • Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. This transformation provides a handle for further functional group interconversions. []
Applications
  • Synthesis of antifungal agents: Researchers have used 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride as a starting material to synthesize novel imidazole-containing chalcones and other related compounds that demonstrate antifungal activity against various pathogenic fungi, including Aspergillus fumigatus, a causative agent of pulmonary aspergillosis. [, , ]
  • Development of ACAT inhibitors: This compound has been instrumental in synthesizing potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. These inhibitors, specifically N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea and its analogues, exhibited promising antiatherosclerotic activity in preclinical studies. []
  • Exploration of anti-leishmanial agents: Researchers have synthesized a series of 1-[4-(1H-Imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones incorporating 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride as a key intermediate. These compounds demonstrated potential anti-leishmanial activity, highlighting their promise as lead compounds for developing new treatments against leishmaniasis. []

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K)

Compound Description: YM90K is a potent and selective AMPA receptor antagonist []. Studies demonstrated its efficacy in inhibiting [3H]AMPA binding, protecting against AMPA-induced neurotoxicity, and suppressing audiogenic seizures in DBA/2 mice []. Additionally, YM90K exhibited neuroprotective effects in global and focal ischemia models [].

Relevance: YM90K shares a crucial structural feature with 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride: the presence of a 1H-imidazol-1-yl moiety []. Research identified this moiety as a bioisostere for cyano and nitro groups in a series of quinoxalinediones, impacting their activity towards AMPA receptors []. This shared feature highlights a potential link in their structure-activity relationships and potential for similar biological activities.

8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone

Compound Description: This compound exhibits high affinity for AMPA receptors, similar to YM90K and NBQX []. It emerged as a potent inhibitor of KA-induced toxicity in hippocampal cell cultures []. Structure-activity relationship studies revealed that the nitrogen atom at the 3-position of the fused heterocycle in this compound plays a vital role as a hydrogen bond acceptor during AMPA receptor binding [].

Relevance: This compound belongs to a series of heterocyclic-fused imidazolylquinoxalinones designed from YM90K as potential AMPA receptor antagonists []. This series, including 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone, investigates replacing the amide group in YM90K with imidazole or triazole rings to understand its impact on AMPA receptor affinity []. This approach underscores the shared structural framework between these compounds and 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride, emphasizing the significance of the imidazolylquinoxaline core for AMPA receptor interactions.

2,3-dihydro-6-nitro-7-sulfamoylbenzo(f)quinoxaline (NBQX)

Compound Description: NBQX is a known selective antagonist for the AMPA receptor []. It serves as a reference compound in studies investigating the activity of novel AMPA receptor antagonists, including YM90K [, , ].

Relevance: NBQX, alongside YM90K, serves as a reference compound in evaluating the activity of new AMPA receptor antagonists [, , ]. The comparison to these reference compounds underscores the significance of structural motifs present in 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride for potential AMPA receptor interactions.

3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde

Compound Description: The crystal structure of this compound has been analyzed []. It reveals that the dihedral angle between the benzene and imidazole rings is minimal (3.69°), potentially influencing its interactions with biological targets []. The crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions [].

Relevance: This compound is structurally analogous to 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride []. Both compounds feature a 1H-imidazol-1-yl group attached to a benzaldehyde moiety through a propoxy linker []. The key distinction lies in the substitution pattern on the benzaldehyde ring: a methoxy group at the 3-position and a nitro group at the 4-position of the imidazole ring in 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde, compared to the 2-position for the propoxy linker in the target compound. This close structural similarity suggests that these compounds might exhibit comparable biological activities and interact with similar targets.

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

Compound Description: This compound belongs to the imidazole-containing chalcone class, known for its antifungal activity, particularly against Aspergillus fumigatus []. This novel compound combines the structural features of imidazole and chalcone, aiming to enhance antifungal properties [].

Relevance: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one shares a structural motif with 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride: the presence of a 1H-imidazol-1-yl group linked to a phenyl ring []. While the target compound features a propoxy linker and a benzaldehyde moiety, this chalcone derivative incorporates an enone linker. This shared motif suggests a potential for overlapping biological activity and target profiles between the two compounds.

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

Compound Description: This novel imidazole-containing chalcone exhibits potent antifungal properties, specifically against Aspergillus fumigatus []. It was synthesized by Claisen–Schmidt condensation and displayed promising activity against Aspergillus and other pathogenic fungi [].

Relevance: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, like the previous chalcone derivative, shares the 1H-imidazol-1-yl-phenyl structural motif with 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride []. The presence of this shared motif, despite the difference in linkers and the benzaldehyde group in the target compound, suggests potential similarities in their biological activities and target profiles.

1-[4-(1H-Imidazol-1-yl)Phenyl]-3-Phenylprop-2-En-1-Ones

Compound Description: This group of compounds, containing both a 1H-imidazol-1-yl group and a chalcone moiety, demonstrates potent anti-leishmanial activity []. Further research is underway to explore their potential as a valuable pharmacophore for anti-leishmanial drugs [].

Relevance: This group of compounds, similar to previous chalcone derivatives, shares the 1H-imidazol-1-yl-phenyl structural motif with 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride []. Despite the variation in linkers and substituents, the presence of this shared motif implies potential similarities in their biological activity and target profiles.

1-(4-Biphenylyl)-3-(1H‐imidazol‐1‐yl)‐1‐propanone

Compound Description: This compound emerged as a broad-spectrum antifungal agent []. It exhibits potent activity against 16 strains of Candida []. Further investigations revealed that several related 3-(1H‐imidazol‐1‐yl)‐1‐(2′-(substituted benzyl)oxyphenyl)‐1‐propanones demonstrated activity towards Candida kefyr [].

Relevance: 1-(4-Biphenylyl)-3-(1H‐imidazol‐1‐yl)‐1‐propanone shares the 1H-imidazol-1-ylpropanone moiety with 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride []. While the target compound features a propoxy linker and a benzaldehyde moiety, this antifungal agent incorporates a biphenyl group directly attached to the propanone moiety. Despite this structural variation, the shared 1H-imidazol-1-ylpropanone motif suggests potential similarities in their biological activities and target profiles.

N-[2-(dimethylamino)-6-[3-(4-phenyl-1H- imidazol-1-yl)propoxy]phenyl]-N'-butylurea (4)

Compound Description: This compound is a potent, systemically bioavailable acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor []. Its discovery led to investigating structure-activity relationships, resulting in the identification of even more potent ACAT inhibitors with improved pharmacological properties [].

Relevance: N-[2-(dimethylamino)-6-[3-(4-phenyl-1H- imidazol-1-yl)propoxy]phenyl]-N'-butylurea shares the 3-(1H-imidazol-1-yl)propoxyphenyl moiety with 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride []. Although the target compound contains a benzaldehyde group, both compounds feature a similar linker and the same core structure. This structural similarity suggests potential overlap in their biological activities and target profiles.

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N'-pentylurea (24)

Compound Description: This compound demonstrates potent ACAT inhibitory activity and exhibits a moderate plasma level after oral administration []. It was identified through structure-activity relationship studies based on the lead compound N-[2-(dimethylamino)-6-[3-(4-phenyl-1H- imidazol-1-yl)propoxy]phenyl]-N'-butylurea and displayed significant antiatherosclerotic activity in vivo [].

Relevance: N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N'-pentylurea is another potent ACAT inhibitor discovered by modifying the lead compound N-[2-(dimethylamino)-6-[3-(4-phenyl-1H- imidazol-1-yl)propoxy]phenyl]-N'-butylurea []. Similar to the lead compound, it shares the 3-(1H-imidazol-1-yl)propoxyphenyl moiety with 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride []. This structural similarity, despite the differences in substituents and the benzaldehyde group, suggests that these compounds might share overlapping biological activities and target profiles.

Properties

CAS Number

1609400-55-6

Product Name

2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride

IUPAC Name

2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72

InChI

InChI=1S/C13H14N2O2.ClH/c16-10-12-4-1-2-5-13(12)17-9-3-7-15-8-6-14-11-15;/h1-2,4-6,8,10-11H,3,7,9H2;1H

InChI Key

QSHXPCOMPJVEOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)OCCCN2C=CN=C2.Cl

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCN2C=CN=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.